molecular formula C17H14N2OS B1600723 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione CAS No. 66443-37-6

6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione

Cat. No. B1600723
CAS RN: 66443-37-6
M. Wt: 294.4 g/mol
InChI Key: ICXJZRZMFPGGSL-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences . The methoxyphenyl and phenyl groups are common substituents in organic chemistry, known to impact the physical, chemical, and biological properties of the compounds they are attached to .


Molecular Structure Analysis

The molecular structure of a compound like “6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione” would likely be determined using techniques such as X-ray crystallography . Computational methods like Density Functional Theory (DFT) can also be used to predict the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of a compound is often determined by its frontier molecular orbitals, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . A large HOMO-LUMO gap usually indicates low reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods and can also be predicted using computational chemistry methods . These properties include melting point, solubility, and reactivity .

Scientific Research Applications

Antioxidant Activities

6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione and its derivatives have been extensively studied for their antioxidant properties. A study by Dudhe et al. (2013) synthesized a series of derivatives and found significant in-vitro antioxidant activity, comparing favorably against ascorbic acid in DPPH assays (Dudhe, Sharma, Chaudhary Dudhe, & Verma, 2013). Another study by Dudhe et al. (2014) discovered a new class of potent antioxidants within substituted pyrimidine derivatives, emphasizing the significance of these compounds in antioxidant research (Dudhe, Sharma, & Verma, 2014).

COX Inhibition and Anti-inflammatory Properties

Research by Seebacher et al. (2015) explored new 4-phenylpyrimidine-2(1H)-thiones for their ability to inhibit COX-1 and COX-2 enzymes, important in the development of anti-inflammatory drugs. This study highlights the potential therapeutic applications of these compounds (Seebacher, Faist, Presser, Weis, Saf, Kaserer, Temml, Schuster, Ortmann, Otto, & Bauer, 2015).

Corrosion Inhibition

The corrosion inhibition properties of derivatives of 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione have been a subject of research. For instance, Yadav et al. (2015) investigated spiropyrimidinethiones as corrosion inhibitors in acidic environments, finding them effective in protecting mild steel against corrosion (Yadav, Sinha, Kumar, & Sarkar, 2015). Singh et al. (2016) also studied thiopyrimidine derivatives as corrosion inhibitors, demonstrating their utility in industrial applications (Singh, Singh, & Quraishi, 2016).

Structural and Molecular Analysis

The molecular and structural characteristics of various derivatives have been the focus of many studies. For example, Ozturk and Wallis (1996) determined the structure of a related compound at low temperatures, providing insights into its chemical behavior (Ozturk & Wallis, 1996). Al‐Refai et al. (2014) performed a comprehensive study on the synthesis, characterization, and X-ray structure analysis of a derivative, furthering understanding of its chemical properties (Al‐Refai, Geyer, Marsch, & Ali, 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some general precautions include avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

properties

IUPAC Name

6-(4-methoxyphenyl)-4-phenyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-20-14-9-7-13(8-10-14)16-11-15(18-17(21)19-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXJZRZMFPGGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497574
Record name 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione

CAS RN

66443-37-6
Record name 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C HS, S GK - Indian Drugs, 2017 - search.ebscohost.com
A series of pyrimidine derivatives were synthesized by the reaction of substituted aromatic aldehyde with substituted acetophenones in alkaline medium to form chalcones (1). further …
Number of citations: 1 search.ebscohost.com

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